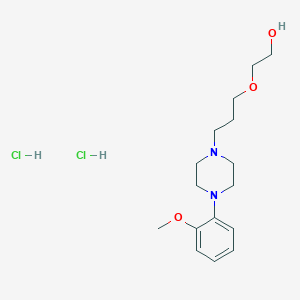
2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol dihydrochloride is a chemical compound known for its diverse applications in scientific research and potential therapeutic uses. It is characterized by the presence of a piperazine ring substituted with a 2-methoxyphenyl group and an ethanol moiety, making it a versatile molecule in various chemical reactions and biological interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol dihydrochloride typically involves the reaction of 2-methoxyphenylpiperazine with an appropriate alkylating agent under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The piperazine ring allows for nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of piperazine derivatives .
Applications De Recherche Scientifique
2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol dihydrochloride has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol dihydrochloride involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. The compound acts as a ligand, binding to these receptors and modulating their activity. This interaction can influence various physiological processes, including smooth muscle contraction and neurotransmitter release .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trazodone: An antidepressant that also targets alpha1-adrenergic receptors.
Naftopidil: Used to treat benign prostatic hyperplasia by blocking alpha1-adrenergic receptors.
Urapidil: An antihypertensive agent that acts on alpha1-adrenergic receptors.
Uniqueness
2-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propoxy)ethanol dihydrochloride is unique due to its specific structural features, such as the methoxyphenyl group and the piperazine ring, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Propriétés
Numéro CAS |
22194-12-3 |
|---|---|
Formule moléculaire |
C16H28Cl2N2O3 |
Poids moléculaire |
367.3 g/mol |
Nom IUPAC |
2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]ethanol;dihydrochloride |
InChI |
InChI=1S/C16H26N2O3.2ClH/c1-20-16-6-3-2-5-15(16)18-10-8-17(9-11-18)7-4-13-21-14-12-19;;/h2-3,5-6,19H,4,7-14H2,1H3;2*1H |
Clé InChI |
AWZWPGUXLUEMTE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1N2CCN(CC2)CCCOCCO.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-5-[[(2-hydroxyethyl)amino]carbonyl]benzoic acid](/img/structure/B13759347.png)
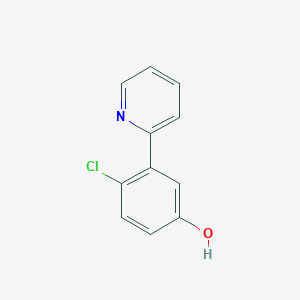
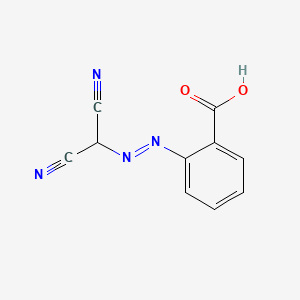
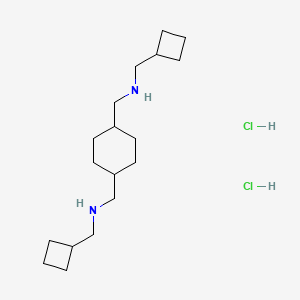
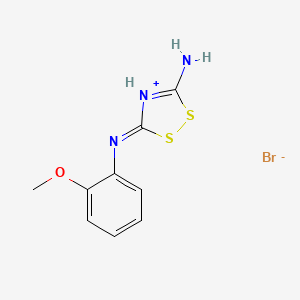
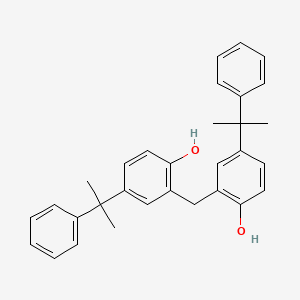
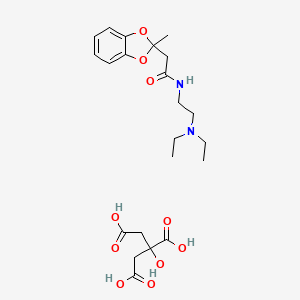

![8-ethyl-1-methyl-8aH-pyrazolo[4,3-b]quinolin-9-one](/img/structure/B13759406.png)
![3-[9-(2-Carboxyethyl)-22,23-bis(methoxycarbonyl)-14-(1-methoxyethyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11(27),12,14,16,18(25),19,21-dodecaen-5-yl]propanoic acid](/img/structure/B13759408.png)
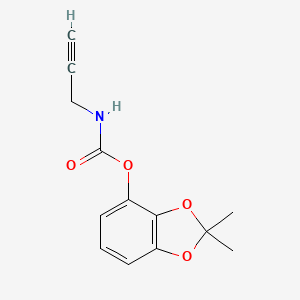
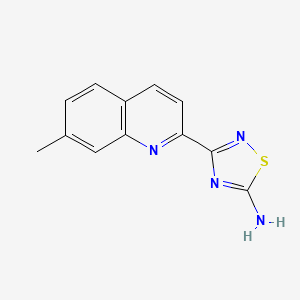

![2-(2-Methoxyethoxy)ethyl 4-[(5-cyano-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-yl)azo]benzoate](/img/structure/B13759427.png)
